molecular formula C6H5ClN2O2 B13143906 4-Chloro-2-methyl-6-nitropyridine

4-Chloro-2-methyl-6-nitropyridine

Cat. No.: B13143906
M. Wt: 172.57 g/mol
InChI Key: HKFQYWDDJXMBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. The process can be summarized as follows:

    Starting Material: 4-Chloro-2-methylpyridine.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 4-chloro-2-methyl-6-aminopyridine.

    Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridines depending on the nucleophile used.

    Carboxylic Acids: Oxidation of the methyl group results in the formation of 4-chloro-2-carboxy-6-nitropyridine.

Scientific Research Applications

4-Chloro-2-methyl-6-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the synthesis of functional materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the effects of nitro and chloro substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-nitropyridine depends on its chemical reactivity and the specific application. For instance:

    Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitro group, which increases the electrophilicity of the carbon atom.

    Reduction: The nitro group undergoes reduction through a series of electron transfer steps, ultimately forming an amino group.

    Oxidation: The methyl group is oxidized through the formation of intermediate species such as alcohols and aldehydes before yielding the carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethyl-3-nitropyridine: Similar structure but with an additional methyl group at the 6-position.

    2-Chloro-4-methyl-5-nitropyridine: The positions of the chlorine and nitro groups are different.

    2-Methyl-4-nitropyridine N-oxide: Contains an N-oxide group instead of a chlorine atom.

Uniqueness

4-Chloro-2-methyl-6-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring allows for a wide range of chemical transformations and functionalizations.

Biological Activity

4-Chloro-2-methyl-6-nitropyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6ClN2_2O2_2, with a molecular weight of 188.58 g/mol. The compound features a nitrogen-containing pyridine ring substituted with chlorine, methyl, and nitro groups, which influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

  • Nucleophilic Substitution : The chlorine atom at the 4-position is susceptible to nucleophilic attack, allowing for the formation of new compounds that may exhibit enhanced biological properties. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbon atom .
  • Reduction : The nitro group can be reduced to an amino group, which can interact with biomolecules, potentially influencing various signaling pathways .
  • Oxidation : The methyl group can be oxidized to form carboxylic acids or other functional groups, further modifying the compound's reactivity and biological effects .

Pharmacological Studies

Research indicates that this compound is being explored for its pharmacological properties. Its nitro group can form reactive intermediates that interact with proteins or nucleic acids, leading to significant biological effects. These interactions are crucial for evaluating the compound's safety and efficacy in medicinal applications .

Toxicological Assessments

Toxicity studies have shown that exposure to this compound may cause irritation to the respiratory tract and skin . Understanding these toxicological profiles is essential for assessing its suitability for therapeutic use.

Case Studies

  • Antimicrobial Activity : In one study, derivatives of nitropyridines were evaluated for their antimicrobial properties. It was found that modifications in the nitro and chloro substituents significantly influenced their effectiveness against various bacterial strains .
  • Cancer Research : Another investigation focused on the potential anticancer properties of nitropyridine derivatives, including this compound. The study revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerSelective cytotoxicity in cancer cell lines
ToxicityRespiratory tract irritation; skin irritation

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-2-methyl-6-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3

InChI Key

HKFQYWDDJXMBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.